molecular formula C24H21F3N6O2S B2845429 4-methyl-N-(2-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-98-4

4-methyl-N-(2-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2845429
CAS No.: 872994-98-4
M. Wt: 514.53
InChI Key: FRNNYXFYIXBMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two series of analogs of coumarins have been synthesized using Suzuki–Miyaura cross-coupling reaction of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate and 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethylphenylaminoethylthio group attached to a triazolopyridazine ring, which is further connected to a methylbenzamide group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds such as quinazolinones and quinazolines have been studied extensively . They possess a wide spectrum of biological properties and have been used in the synthesis of new derivatives with potent antimicrobial activity .

Scientific Research Applications

Synthesis and Antiproliferative Activity

A study by Ilić et al. (2011) explored the synthesis of a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives. While originally targeting thrombin inhibitory and fibrinogen receptor antagonistic activities, these compounds exhibited significant inhibition of endothelial and tumor cell proliferation in their ester form Ilić et al., 2011.

Metal-Free Synthesis of Heterocycles

Zheng et al. (2014) developed a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for the synthesis of 1,2,4-triazolo[1,5-a]pyridines. This metal-free approach facilitates the construction of biologically significant skeletons with high efficiency and short reaction times Zheng et al., 2014.

Antiavian Influenza Virus Activity

Hebishy et al. (2020) described a novel synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable antiavian influenza virus activity. Several compounds demonstrated significant antiviral activities against H5N1 with viral reduction ranging from 85% to 65% Hebishy et al., 2020.

Antibacterial and Antifungal Activities

Patel and Patel (2015) synthesized benzamide derivatives with a focus on heterocyclic compounds for their potential antibacterial and antifungal properties. This research contributes to the development of new antimicrobial agents Patel & Patel, 2015.

Molecular Docking and Screening

Flefel et al. (2018) conducted synthesis, molecular docking, and in vitro screening of new triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. The study focused on evaluating these compounds for antimicrobial and antioxidant activities, revealing moderate to good binding energies and bioactivities Flefel et al., 2018.

Properties

IUPAC Name

4-methyl-N-[2-[6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N6O2S/c1-15-5-7-16(8-6-15)23(35)28-12-11-20-31-30-19-9-10-22(32-33(19)20)36-14-21(34)29-18-4-2-3-17(13-18)24(25,26)27/h2-10,13H,11-12,14H2,1H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNNYXFYIXBMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.